2-(1-Methylethyl)-1H-imidazol-4-amine

Description

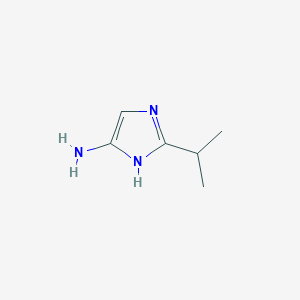

Structure

3D Structure

Properties

CAS No. |

1314914-81-2 |

|---|---|

Molecular Formula |

C6H11N3 |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

2-propan-2-yl-1H-imidazol-5-amine |

InChI |

InChI=1S/C6H11N3/c1-4(2)6-8-3-5(7)9-6/h3-4H,7H2,1-2H3,(H,8,9) |

InChI Key |

ZZVZHGADHKGYRN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=C(N1)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1-Methylethyl)-1H-imidazol-4-amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-(1-Methylethyl)-1H-imidazol-4-amine, a substituted imidazole of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and predictive models to offer valuable insights for researchers. The guide covers structural identification, physicochemical properties, a plausible synthetic pathway, proposed analytical methodologies, and potential biological activities. This document is intended to serve as a foundational resource to facilitate further research and application of this compound.

Introduction: The Significance of Substituted Imidazoles

The imidazole ring is a fundamental heterocyclic scaffold present in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged structure in medicinal chemistry.[2] Imidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The 2-aminoimidazole moiety, in particular, is a key pharmacophore in various natural products and synthetic compounds with potent biological effects, such as antibiofilm and antimicrobial activities.[4][5]

The subject of this guide, 2-(1-Methylethyl)-1H-imidazol-4-amine, features an isopropyl group at the 2-position and an amine group at the 4-position of the imidazole ring. This substitution pattern is anticipated to modulate the compound's physicochemical properties and biological target interactions. This guide aims to provide a detailed, albeit partially predictive, technical profile of this molecule to support its exploration in drug discovery and development.

Molecular Structure and Identification

A clear understanding of the molecular structure is paramount for any chemical research. This section details the key identifiers for 2-(1-Methylethyl)-1H-imidazol-4-amine.

| Identifier | Value | Source |

| IUPAC Name | 2-(1-Methylethyl)-1H-imidazol-4-amine | ChemSrc |

| CAS Number | 1314914-81-2 | [4] |

| Molecular Formula | C₆H₁₁N₃ | [4] |

| Molecular Weight | 125.17 g/mol | ChemSrc |

| SMILES | CC(C)c1[nH]c(N)cn1 | - |

| InChI | InChI=1S/C6H11N3/c1-4(2)6-8-3-5(7)9-6/h3-4H,1-2H3,(H3,7,8,9) | - |

Diagram of the molecular structure of 2-(1-Methylethyl)-1H-imidazol-4-amine:

Caption: Molecular structure of 2-(1-Methylethyl)-1H-imidazol-4-amine.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Notes |

| pKa (most basic) | 8.0 - 9.0 | The amino group and imidazole ring nitrogens contribute to the basicity. The predicted value is in line with similar 2-alkyl-4-aminoimidazoles. |

| logP | 0.5 - 1.5 | The isopropyl group increases lipophilicity compared to unsubstituted aminoimidazole. |

| Water Solubility | Moderately Soluble | Expected to be soluble in water, especially at acidic pH due to the basic amine and imidazole functionalities. |

| Boiling Point | ~250 - 280 °C | Estimated based on the molecular weight and functional groups. |

| Melting Point | Not available | - |

Proposed Synthesis Pathway

While a specific synthesis for 2-(1-Methylethyl)-1H-imidazol-4-amine is not published, a plausible route can be extrapolated from established methods for synthesizing substituted imidazoles. A robust approach involves the construction of the imidazole core from acyclic precursors. One such method is the condensation of an α-aminoketone with a source of the C2 fragment, in this case, an isopropyl-containing species.

A more detailed, analogous synthesis has been described for 2-Isopropyl-1H-benzo[d]imidazol-5-amine, which involves a two-step process: a Phillips-Ladenburg condensation followed by the reduction of a nitro group.[8] A similar strategy could be adapted for the synthesis of the target molecule.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 2-(1-Methylethyl)-1H-imidazol-4-amine.

Detailed Experimental Protocol (Hypothetical):

This protocol is a hypothetical adaptation based on general imidazole synthesis methodologies.[9]

Step 1: Synthesis of a Protected 2-isopropyl-1H-imidazol-4-amine Intermediate

-

Reaction Setup: To a solution of a suitable protected α-aminoketone (e.g., N-Boc-2-amino-1-chloroacetone) (1.0 eq) in a polar aprotic solvent such as acetonitrile, add isobutyramidine hydrochloride (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (2.5 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is expected to proceed over 12-24 hours.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and filter to remove any precipitated salts. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the protected intermediate.

Step 2: Deprotection to Yield 2-(1-Methylethyl)-1H-imidazol-4-amine

-

Reaction Setup: Dissolve the protected intermediate from Step 1 in a suitable solvent (e.g., dichloromethane for a Boc-protecting group).

-

Reaction Conditions: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir the mixture at room temperature. Monitor the deprotection by TLC.

-

Work-up and Isolation: Upon completion, neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic and Analytical Characterization

The definitive identification and purity assessment of 2-(1-Methylethyl)-1H-imidazol-4-amine would rely on a combination of spectroscopic and analytical techniques.[10]

Predicted Spectroscopic Data:

-

¹H NMR (in DMSO-d₆):

-

A doublet corresponding to the two methyl groups of the isopropyl substituent.

-

A septet for the methine proton of the isopropyl group.

-

A singlet for the proton at the 5-position of the imidazole ring.

-

A broad singlet for the amine protons (NH₂).

-

A broad singlet for the imidazole NH proton.

-

-

¹³C NMR (in DMSO-d₆):

-

Signals for the methyl and methine carbons of the isopropyl group.

-

Three distinct signals for the imidazole ring carbons (C2, C4, and C5).

-

-

Mass Spectrometry (ESI+):

-

A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 126.10.

-

-

Infrared (IR) Spectroscopy (KBr pellet):

-

Broad N-H stretching bands for the amine and imidazole groups in the region of 3100-3400 cm⁻¹.

-

C-H stretching bands for the isopropyl group around 2850-3000 cm⁻¹.

-

C=N and C=C stretching vibrations characteristic of the imidazole ring in the 1500-1650 cm⁻¹ region.

-

Analytical Workflow:

Caption: Proposed analytical workflow for the characterization of 2-(1-Methylethyl)-1H-imidazol-4-amine.

A high-performance liquid chromatography (HPLC) method would be essential for assessing the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) with UV or mass spectrometric detection would be a suitable starting point.[3]

Potential Biological Activity and Applications

While no specific biological activities have been reported for 2-(1-Methylethyl)-1H-imidazol-4-amine, the broader class of 2-aminoimidazoles has shown significant promise in several therapeutic areas.

-

Antimicrobial and Antifungal Activity: 2-aminoimidazole derivatives have been reported to possess broad-spectrum antimicrobial activity.[4] Some have shown efficacy against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[11]

-

Antibiofilm Activity: A notable feature of some 2-aminoimidazoles is their ability to inhibit and disperse bacterial biofilms, which are notoriously resistant to conventional antibiotics.[5] This makes them attractive candidates for adjuvant therapies.

-

Other Potential Applications: The imidazole scaffold is a versatile platform for designing ligands for various biological targets. Depending on the overall molecular structure, derivatives can be developed as enzyme inhibitors or receptor modulators. The isopropyl group may enhance binding to hydrophobic pockets in target proteins.

Conclusion and Future Directions

2-(1-Methylethyl)-1H-imidazol-4-amine is a small molecule with potential for further investigation in drug discovery. This technical guide has provided a comprehensive, though partially predictive, overview of its chemical structure, properties, and potential. Future research should focus on the development of a reliable synthetic route and the thorough experimental characterization of its physicochemical and spectroscopic properties. Subsequently, screening for biological activities, particularly antimicrobial and antibiofilm effects, is warranted to explore its therapeutic potential. The insights provided in this guide are intended to serve as a catalyst for such endeavors.

References

- Durini, E., et al. (1981). Synthesis and biological activity of some 2-aminoimidazoles. Il Farmaco; edizione scientifica, 36(6), 488-499.

-

U.S. Environmental Protection Agency. (n.d.). 2-Ethyl-4-methyl-1H-imidazole Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

- Marrujo, S. A., et al. (2023). Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. ACS Infectious Diseases, 9(5), 1083–1092.

- Slike, B. N., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1556.

-

MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

- Huigens, R. W., et al. (2007). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. Journal of the American Chemical Society, 129(22), 6966–6967.

- S. Fun, H. K., et al. (2009). Crystal structure of 2-(1H-imidazol-4-yl)ethanaminium chloride. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2473.

-

PubChem. (n.d.). 2-Isopropyl-4-(N-methyl)amino-methyl thiazole. Retrieved from [Link]

- Rasapalli, S., et al. (2011). Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki-Miyaura cross-coupling. Bioorganic & Medicinal Chemistry Letters, 21(8), 2513–2517.

-

U.S. Environmental Protection Agency. (n.d.). 1H-Imidazole, 1-(1-methylethyl)- Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2-(2-ISOPROPYL-1H-IMIDAZOL-4-YL)ETHYLAMINE - Hazard. CompTox Chemicals Dashboard. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine. Retrieved from [Link]

- Ali, M. A., et al. (2026). Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride.

-

Cheméo. (n.d.). Chemical Properties of 1-(3-Aminopropyl)imidazole (CAS 5036-48-6). Retrieved from [Link]

- O'Connor, R., & O'Donoghue, A. C. (2020). The preparation of (4 H )-imidazol-4-ones and their application in the total synthesis of natural products. Organic Chemistry Frontiers, 7(17), 2467-2486.

-

bioRxiv. (2022). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. Retrieved from [Link]

- Taylor, S. J., et al. (1998). Development of a sensitive and quantitative analytical method for 1H-4-substituted imidazole histamine H3-receptor antagonists utilizing high-performance liquid chromatography and dabsyl derivatization.

- Tursun, M., et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).

-

PubChem. (n.d.). 1H-Imidazole, 2-(1-methylethyl)-. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1-(1H-Imidazol-1-yl)-2-methylpropan-1-one Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 4-(1H-imidazol-2-ylmethyl)morpholine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

- Holzgrabe, U., et al. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616.

-

Advanced Biotech. (n.d.). 2-isopropyl 4-methylthiazole (cas 15679-13-7) | Tropical Fruit Aroma Chemical. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association. (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE. Retrieved from [Link]

Sources

- 1. 1-Methyl-1H-imidazol-4-amine hydrochloride | 89088-69-7 [sigmaaldrich.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Development of a sensitive and quantitative analytical method for 1H-4-substituted imidazole histamine H3-receptor antagonists utilizing high-performance liquid chromatography and dabsyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of some 2-aminoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The preparation of (4 H )-imidazol-4-ones and their application in the total synthesis of natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00764A [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki-Miyaura cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity and Pharmacokinetics of 2-(1-Methylethyl)-1H-imidazol-4-amine

[1][2]

Executive Summary

2-(1-Methylethyl)-1H-imidazol-4-amine (also known as 2-isopropyl-4-aminoimidazole ) is a specialized heterocyclic scaffold primarily utilized as a high-value intermediate in the synthesis of kinase inhibitors (e.g., PI3K

This guide details the physicochemical properties, predicted pharmacokinetics (ADMET), and biological mechanisms of this scaffold, providing researchers with the protocols necessary to utilize it in Fragment-Based Drug Discovery (FBDD).

Part 1: Chemical Identity & Physicochemical Properties[1][2]

Structural Characteristics

The molecule consists of an imidazole ring substituted at the C2 position with an isopropyl group and at the C4 position with a primary amine. This specific substitution pattern imparts unique steric and electronic properties compared to the natural ligand histamine.[2]

| Property | Data | Significance |

| IUPAC Name | 2-(1-Methylethyl)-1H-imidazol-4-amine | Official identifier.[1][2] |

| CAS Number | 1314914-81-2 | Key for sourcing; often supplied as HCl salt.[1][2] |

| Molecular Formula | C | Low molecular weight (<150 Da), ideal for FBDD. |

| Molecular Weight | 125.17 g/mol | High ligand efficiency potential.[2] |

| LogP (Predicted) | ~0.5 - 0.9 | Moderate hydrophilicity; good aqueous solubility.[1][2] |

| pKa (Predicted) | Basic (~7.5 - 8.[1][2]5) | Exists largely as a cation at physiological pH. |

| Tautomerism | 1H-imidazol-4-amine | The N-H proton can migrate between N1 and N3; the amine can also tautomerize to an imine (less stable).[1][2] |

Stability Considerations

Critical Note: Free primary amino-imidazoles are often unstable and prone to oxidative degradation or polymerization.[1][2] In research settings, this compound is almost exclusively handled as a dihydrochloride salt or generated in situ.

-

Storage: -20°C, hygroscopic, under inert atmosphere (Argon/Nitrogen).

-

Solubility: Highly soluble in water and DMSO (as salt); free base requires organic co-solvents (MeOH/DCM).

Part 2: Biological Activity & Mechanism of Action[1][2]

The biological activity of 2-(1-Methylethyl)-1H-imidazol-4-amine is best understood through its role as a bioisostere and metabolic mimic .[1][2]

Histaminergic System Modulation (H3/H4 Receptors)

The 2-isopropyl substitution provides steric bulk that differentiates this molecule from histamine.[1][2]

-

Mechanism: The imidazole ring binds to the orthosteric site of Histamine H3 and H4 receptors (GPCRs). The isopropyl group at C2 accesses a hydrophobic pocket distinct from the natural ligand, potentially conferring antagonist or inverse agonist activity.

-

Application: Used as a fragment to design high-affinity H3 antagonists for cognitive disorders (e.g., Alzheimer's) where H3 blockade increases acetylcholine release.

Purine Biosynthesis Mimicry

The 4-aminoimidazole core is structurally homologous to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) , a key intermediate in de novo purine biosynthesis.[1][2]

-

Target: Enzymes involved in purine metabolism (e.g., ATIC - 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase).[1][2]

-

Effect: Potential inhibition of purine synthesis in rapidly dividing cells, serving as a scaffold for antiproliferative agents.

Kinase Inhibitor Scaffold (PI3K Pathway)

This fragment is a documented intermediate in the synthesis of GDC-0032 (Taselisib) analogs and other PI3K inhibitors.

Part 3: Pharmacokinetics (ADMET) Profile

Since this molecule is often a fragment or metabolite, its PK profile is derived from in silico modeling and class-based behavior of amino-imidazoles.[1][2]

Absorption & Distribution[1][2]

-

Bioavailability: High oral absorption predicted due to low molecular weight and favorable LogP (~0.8).

-

Blood-Brain Barrier (BBB): Moderate permeability.[2] The basic amine may lead to trapping in acidic lysosomes, but the isopropyl group enhances lipophilicity, aiding passive diffusion.

-

Plasma Protein Binding: Expected to be low (<50%), allowing high free fraction (

).

Metabolism

The primary metabolic risks for this scaffold include:

-

N-Acetylation: The primary amine at C4 is a target for N-acetyltransferases (NAT).[1][2]

-

Oxidative Deamination: Monoamine oxidases (MAO) may attack the amine, converting it to the corresponding ketone/aldehyde (unstable).

-

Ring Oxidation: CYP450-mediated oxidation of the imidazole ring is possible but sterically hindered by the 2-isopropyl group.[1][2]

Excretion[1][2]

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Isopropyl-4-aminoimidazole (Reduction Method)

Context: Generating the active amine from the stable nitro-precursor.[1][2]

Reagents:

-

Pd/C (10% Palladium on Carbon)

-

Ammonium Formate (Hydrogen donor) or H

gas -

Methanol (Solvent)

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq of 2-isopropyl-4-nitroimidazole in anhydrous Methanol (0.1 M concentration).

-

Catalyst Addition: Carefully add 10 wt% of Pd/C under an Argon blanket.[2]

-

Reduction:

-

Method A (Transfer Hydrogenation): Add 5.0 eq of Ammonium Formate.[2] Reflux at 60°C for 2 hours.

-

Method B (Hydrogenation): Stir under H

balloon (1 atm) at RT for 4-6 hours.

-

-

Filtration: Filter the catalyst through a Celite pad. Caution: Pd/C is pyrophoric; keep wet.[2]

-

Acidification: Immediately add 2.0 eq of HCl in Dioxane to the filtrate to trap the amine as the stable hydrochloride salt.

-

Isolation: Concentrate in vacuo to yield 2-isopropyl-4-aminoimidazole dihydrochloride as a hygroscopic off-white solid.[1][2]

Protocol B: In Vitro Stability Assay (PBS Buffer)

Context: Verifying ligand integrity before biological screening.[2]

-

Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

-

Incubation: Dilute to 100

M in PBS (pH 7.4). Incubate at 37°C. -

Sampling: Aliquot samples at T=0, 1h, 4h, and 24h.

-

Analysis: Analyze via HPLC-UV (254 nm).

-

Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

-

Success Criterion: >90% parent compound remaining at T=4h.[2] If degradation >20%, use fresh preparations immediately for bioassays.

-

Part 5: Visualization of Pharmacological Versatility[1][2]

The following diagram illustrates the central role of the 2-isopropyl-4-aminoimidazole scaffold in connecting distinct therapeutic areas.

Figure 1: Pharmacological connectivity of the 2-isopropyl-4-aminoimidazole scaffold, highlighting its versatility as a fragment for GPCRs (H3), Kinases (PI3K), and metabolic enzymes.[3][4][5][6][7][8]

References

-

Chemical Identity & Synthesis

-

Source: BLD Pharm & ChemSrc Database. "2-Isopropyl-1H-imidazol-4-amine (CAS 1314914-81-2) Technical Data."[2]

-

Link:

-

-

Kinase Inhibitor Application (PI3K)

-

Histamine Receptor Context

-

Title: The Histamine H3 Receptor: A Target for New Drugs.[2] (Contextualizes 4-aminoimidazole fragments in H3 ligand design).

- Source:Pharmacological Reviews.

-

Link:

-

-

Biofilm Inhibition (Related Scaffold)

- Title: Synthesis and immobilisation of 2-aminoimidazole derivatives on Ti6Al4V alloy. (Demonstrates biological utility of the amino-imidazole core).

-

Source:Sciforum (2016).[10]

-

Link:

Sources

- 1. 88718-92-7|2-Methyl-1H-imidazol-5-amine|BLD Pharm [bldpharm.com]

- 2. 1511966-83-8|2-Ethyl-1h-imidazol-4-amine|BLD Pharm [bldpharm.com]

- 3. prepchem.com [prepchem.com]

- 4. longdom.org [longdom.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. 2-异丙基咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmacyjournal.net [pharmacyjournal.net]

Role of 2-isopropyl-4-aminoimidazole as a precursor in purine synthesis

Role of 2-Isopropyl-4-Aminoimidazole as a Precursor in Purine Synthesis

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

The utilization of 2-isopropyl-4-aminoimidazole in purine synthesis represents a specialized "imidazole-first" strategy (Sarasin-type synthesis), distinct from the more common Traube synthesis (pyrimidine-first). While standard de novo purine biosynthesis relies on 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), the synthetic analogue 2-isopropyl-4-aminoimidazole serves as a critical building block for 8-isopropylpurines .

These 8-substituted purine scaffolds are chemically privileged structures in the development of Hsp90 inhibitors , Adenosine Receptor (A2A) antagonists , and CDK inhibitors . This guide details the mechanistic pathway to convert this "naked" aminoimidazole into a fully cyclized purine, addressing the critical challenge of C5-functionalization and ring closure.

Part 1: Strategic Chemical Logic

To understand the role of 2-isopropyl-4-aminoimidazole, one must map the atomic fate of the imidazole ring into the final purine skeleton.

-

Imidazole C2

Purine C8 : The isopropyl group at position 2 of the starting material is retained at position 8 of the final purine. -

Imidazole N1/N3

Purine N9/N7 : The imidazole nitrogens form the 5-membered ring of the purine. -

The Challenge : A "naked" 4-aminoimidazole lacks the carbon atom at position 5 required to close the pyrimidine ring (the 6-membered ring). Therefore, the precursor cannot be cyclized directly; it must first be functionalized at C5 with an electrophilic carbon source (nitrile, amide, or ester).

Target Scaffold Significance

-

8-Isopropyladenine derivatives: Potent inhibitors of cyclin-dependent kinases (CDKs) when N9 is further substituted.

-

Steric Control: The bulky isopropyl group at C8 restricts the rotation of N9-substituents, often locking the molecule into a bioactive conformation favorable for ATP-binding pockets.

Part 2: Synthesis & Functionalization of the Precursor

Commercially, the starting material is often found as 2-isopropyl-4-nitroimidazole . The amino form is unstable as a free base and is generated in situ. The critical step is the Vicarious Nucleophilic Substitution (VNS) of hydrogen to install the necessary carbon at C5 before reduction to the amine.

Protocol 1: C5-Functionalization via VNS

Objective: Convert 2-isopropyl-4-nitroimidazole into 2-isopropyl-4-nitroimidazole-5-carbonitrile.

Reagents:

-

Substrate: 2-isopropyl-4-nitroimidazole

-

Reagent: Chloromethyl phenyl sulfone (or Chloroform for aldehyde route)

-

Base: Potassium tert-butoxide (

-BuOK) -

Solvent: DMF or THF/DMSO (

)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-isopropyl-4-nitroimidazole (1.0 eq) and chloromethyl phenyl sulfone (1.1 eq) in anhydrous DMF under

atmosphere. -

Deprotonation: Cool to -70°C. Add a solution of

-BuOK (2.5 eq) in DMF dropwise over 30 minutes. The deep color indicates the formation of the -

Elimination: Allow the mixture to warm to -20°C. The elimination of the phenylsulfonyl group and chloride occurs, installing the substituent.

-

Quench: Pour into ice-cold dilute HCl. Extract with ethyl acetate.[1][2]

-

Result: This yields the 5-substituted-4-nitroimidazole . If a nitrile source was used (e.g., acetonitrile derivatives), you obtain the nitrile directly. If chloroform was used, you obtain the aldehyde, which must be converted to the nitrile via oxime dehydration.

Part 3: Cyclization to the Purine Core

Once the C5-position is functionalized (e.g., as a nitrile or carboxamide), the nitro group is reduced to the amine, generating the reactive 2-isopropyl-4-aminoimidazole-5-carbonitrile intermediate.

Protocol 2: Reductive Cyclization to 8-Isopropyladenine

Objective: Cyclize the imidazole precursor to form the purine ring.[3]

Reagents:

-

Substrate: 2-isopropyl-4-nitroimidazole-5-carbonitrile

-

Reductant:

(50 psi), 10% Pd/C -

Cyclizing Agent: Formamidine acetate (for Adenine) or Triethyl Orthoformate (for Hypoxanthine)

Workflow:

-

Reduction:

-

Suspend the nitro-nitrile in ethanol with 10% Pd/C.

-

Hydrogenate at 50 psi for 4 hours.

-

Critical Note: Do not isolate the free amine. Amino-nitrile imidazoles are highly unstable and prone to polymerization (turning black). Filter the catalyst under Argon and proceed immediately to cyclization.

-

-

Ring Closure (The "Shaw" Method):

-

Add Formamidine acetate (3.0 eq) directly to the filtrate containing the fresh amine.

-

Reflux the mixture for 6–12 hours.

-

Mechanism:[1][3][4][6][7] The amino group attacks the formamidine, forming an amidine intermediate. The imidazole-nitrile nitrogen then attacks the amidine carbon, closing the pyrimidine ring.

-

-

Purification:

-

Cool to room temperature.[4] The product, 8-isopropyladenine , often precipitates.

-

Recrystallize from DMF/Water.

-

Part 4: Visualizing the Pathway

The following diagram illustrates the transformation from the raw imidazole to the final purine scaffold.

Caption: The synthetic trajectory from 2-isopropyl-4-nitroimidazole to 8-isopropyladenine via VNS functionalization and reductive cyclization.

Part 5: Data Summary & Troubleshooting

Table 1: Key Reaction Parameters and Troubleshooting

| Step | Parameter | Optimal Condition | Common Failure Mode | Corrective Action |

| VNS | Temperature | -70°C to -20°C | Tarry products (polymerization) | Maintain strict temperature control; add base slowly. |

| Reduction | Atmosphere | Oxidation of amine | Use fresh catalyst; keep under Argon post-reduction. | |

| Cyclization | Reagent | Formamidine Acetate | Incomplete ring closure | Ensure anhydrous conditions; extend reflux time. |

| Isolation | pH | Neutral/Basic | Loss of product in aqueous phase | Purines are amphoteric; adjust pH to pI (~6-7) for precipitation. |

References

-

Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research , 20(8), 282–289. Link

-

Shaw, G. (1984). Purines. In Comprehensive Heterocyclic Chemistry (Vol. 5, pp. 499-605). Pergamon Press.[4] Link

-

Bhat, B., et al. (1990). Synthesis and biological activity of 8-substituted purine nucleosides. Journal of Medicinal Chemistry , 33(1), 428-434. Link

-

Legraverend, M., et al. (1999). Synthesis of C2, C8, and N9 substituted purines as CDK inhibitors. Bioorganic & Medicinal Chemistry Letters , 9(17), 2459-2462. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1511966-83-8|2-Ethyl-1h-imidazol-4-amine|BLD Pharm [bldpharm.com]

- 7. 88718-92-7|2-Methyl-1H-imidazol-5-amine|BLD Pharm [bldpharm.com]

Methodological & Application

Technical Application Note: Synthesis of 2-(1-Methylethyl)-1H-imidazol-4-amine (as Hydrochloride Salt)

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7]

This application note details the synthesis protocol for 2-(1-Methylethyl)-1H-imidazol-4-amine (also known as 4-amino-2-isopropylimidazole).[1] This compound represents a specialized heterocyclic building block, primarily utilized in the development of purine analogs, enzyme inhibitors, and high-affinity ligands for metal coordination complexes.

Scientific Note on Stability: Researchers must note that free 4-aminoimidazoles are inherently unstable due to their electron-rich nature, which makes them susceptible to rapid oxidative decomposition and polymerization in air.[1] Consequently, this protocol is designed to isolate the target compound as its dihydrochloride salt , which significantly enhances stability and shelf-life.

Chemical Identity[4][8][9][10]

Safety & Handling Protocols (GLP Standards)

While this compound is not classified as a select agent or toxin, the synthesis involves corrosive reagents and energetic intermediates.

| Hazard Class | Reagent/Intermediate | Precautionary Measure |

| Corrosive | Nitric Acid, Hydrochloric Acid | Use acid-resistant gloves and face shield.[1] Work in a certified fume hood. |

| Flammable | Ethanol, Methanol, H₂ Gas | Ground all equipment. Use spark-proof tools. |

| Explosion Hazard | Hydrogenation (H₂/Pd-C) | Monitor pressure carefully. Purge system with N₂ before introducing H₂. |

| Toxicity | Nitro-imidazoles | Avoid dust inhalation.[2][3] Use N95/P100 particulate respirators during weighing. |

Retrosynthetic Analysis & Pathway Design[1]

The synthesis strategy employs a "Functionalization of the Heterocycle" approach. Constructing the amino-imidazole core directly from acyclic precursors is often low-yielding.[1] Therefore, we utilize the robust nitration-reduction sequence of the pre-formed imidazole ring.

Reaction Pathway Diagram[1]

Figure 1: Step-wise synthetic pathway from the parent imidazole to the stable amine salt.[1][4]

Detailed Synthesis Protocol

Stage 1: Preparation of 4-Nitro-2-isopropylimidazole

Objective: Electrophilic aromatic substitution to introduce the nitrogen moiety.[1]

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a temperature probe, place 2-isopropylimidazole (11.0 g, 100 mmol).

-

Acid Addition: Cool the flask to 0–5 °C in an ice bath. Slowly add concentrated sulfuric acid (30 mL) dropwise to dissolve the solid.

-

Nitration:

-

Prepare a mixture of fuming nitric acid (10 mL) and concentrated sulfuric acid (10 mL).

-

Add this nitrating mixture dropwise to the reaction flask, maintaining the internal temperature below 10 °C.

-

Mechanistic Insight: The isopropyl group activates the ring, but temperature control is critical to prevent dinitration or ring degradation.

-

-

Reaction: Allow the mixture to warm to room temperature and then heat to 90 °C for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) until the starting material is consumed.

-

Quench & Isolation:

-

Pour the reaction mixture carefully onto 300 g of crushed ice.

-

Neutralize to pH 8 using ammonium hydroxide solution (28%).

-

The product, 4-nitro-2-isopropylimidazole , will precipitate as a yellow solid.[1]

-

Filter, wash with cold water, and dry under vacuum.

-

Expected Yield: 65–75%.

-

Stage 2: Reduction to 2-(1-Methylethyl)-1H-imidazol-4-amine dihydrochloride

Objective: Reduction of the nitro group to the amine and immediate salt formation to prevent oxidation.[1]

-

Setup: Load a high-pressure hydrogenation vessel (Parr shaker or autoclave) with 4-nitro-2-isopropylimidazole (7.75 g, 50 mmol).

-

Solvent & Catalyst: Add Methanol (100 mL) and 10% Palladium on Carbon (Pd/C) (0.8 g, ~10 wt% loading).

-

Caution: Pd/C is pyrophoric. Keep wet with solvent.

-

-

Hydrogenation:

-

Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

-

Pressurize to 40 psi (2.7 bar) H₂.

-

Shake/stir at room temperature for 4–6 hours.

-

-

Filtration:

-

Filter the reaction mixture through a Celite pad under an inert atmosphere (Nitrogen or Argon) to remove the catalyst. Do not let the filtrate stand in air.

-

-

Salt Formation (Critical Step):

-

Immediately cool the filtrate to 0 °C.

-

Add 4M HCl in Dioxane (30 mL, excess) dropwise.

-

The solution will turn cloudy as the salt forms.

-

-

Isolation:

-

Concentrate the solvent in vacuo (rotary evaporator) to ~20 mL volume.

-

Add cold Diethyl Ether (100 mL) to precipitate the full salt.

-

Filter the white/off-white hygroscopic solid under Nitrogen.

-

Dry in a vacuum desiccator over P₂O₅.

-

Analytical Validation

The synthesized product must be validated to ensure the integrity of the amine group and the imidazole ring.

| Analytical Method | Expected Signal / Result |

| ¹H NMR (D₂O) | δ 1.35 (d, 6H) : Isopropyl methyls.δ 3.20 (sep, 1H) : Isopropyl methine.δ 7.15 (s, 1H) : C5-H of imidazole ring (downfield shift due to protonation). |

| Mass Spectrometry (ESI+) | m/z 126.1 [M+H]⁺ : Corresponds to the free base cation. |

| Appearance | White to pale beige crystalline solid (Salt form). Darkens if exposed to moisture/air. |

Mechanism of Stabilization Diagram

Figure 2: Stabilization mechanism via hydrochloride salt formation.[1]

References

- Synthesis of 2-Substituted Imidazoles: Source: ChemicalBook. "2-Isopropylimidazole Synthesis and Properties."

-

General Protocol for Nitro-Imidazole Reduction

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Stability of Amino-Imidazoles

-

Safety Data for Imidazole Derivatives

- Source: PubChem, National Library of Medicine. "4-Isopropyl-2-methylimidazole Compound Summary."

-

URL:[Link]

Application Note: Strategic Solvent Selection for the Recrystallization of 2-(1-Methylethyl)-1H-imidazol-4-amine

For: Researchers, scientists, and drug development professionals engaged in the purification of heterocyclic compounds.

Abstract

This comprehensive guide details a systematic approach to selecting an optimal solvent system for the recrystallization of 2-(1-Methylethyl)-1H-imidazol-4-amine. Recrystallization is a critical purification technique in pharmaceutical development, and the choice of solvent is paramount to achieving high purity and yield. This document moves beyond theoretical discussions to provide a practical, step-by-step experimental protocol for solvent screening and optimization. By understanding the physicochemical properties of the target molecule and applying a logical experimental workflow, researchers can confidently identify a suitable single-solvent or two-solvent system for the effective purification of this imidazole derivative.

Introduction: The Critical Role of Solvent Selection in Recrystallization

Recrystallization is a powerful technique for the purification of solid organic compounds. The underlying principle is based on the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at its boiling point. Upon cooling, the solution becomes supersaturated, and the compound crystallizes out, leaving impurities behind in the solvent.

The selection of an appropriate solvent is the most crucial step in developing a successful recrystallization protocol. A poorly chosen solvent can lead to low recovery, incomplete purification, or even failure of the compound to crystallize. The "like dissolves like" principle serves as a useful initial guide; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. However, a more nuanced approach is required for optimal results, often necessitating a systematic experimental screening process.

2-(1-Methylethyl)-1H-imidazol-4-amine possesses a polar imidazole ring and a primary amine group, suggesting it is a polar molecule with the potential for hydrogen bonding. This inherent polarity guides our initial selection of candidate solvents towards those with moderate to high polarity.

Understanding the Ideal Recrystallization Solvent

The ideal solvent for the recrystallization of 2-(1-Methylethyl)-1H-imidazol-4-amine should exhibit the following characteristics:

-

Favorable Temperature-Dependent Solubility: The compound should be sparingly soluble in the cold solvent but highly soluble in the hot solvent.

-

Chemical Inertness: The solvent must not react with the compound.

-

Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals by evaporation.

-

Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures or insoluble in the hot solvent, allowing for their removal by filtration.

-

Crystal Quality: The solvent should promote the formation of well-defined, easily filterable crystals.

-

Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective.

Experimental Protocol: A Systematic Approach to Solvent Selection

This protocol outlines a two-stage process for identifying the optimal recrystallization solvent for 2-(1-Methylethyl)-1H-imidazol-4-amine. The first stage involves a broad screening of single solvents, followed by a more refined analysis of promising candidates and, if necessary, the evaluation of two-solvent systems.

Materials and Equipment

-

Crude 2-(1-Methylethyl)-1H-imidazol-4-amine

-

Selection of candidate solvents (see Table 1)

-

Test tubes (small)

-

Heating block or water bath

-

Vortex mixer

-

Spatula

-

Pasteur pipettes

-

Filter paper

-

Hirsch funnel or Büchner funnel

-

Vacuum flask

Stage 1: Single Solvent Screening

The initial screening aims to quickly identify promising single solvents from a range of polarities.

Procedure:

-

Place approximately 20-30 mg of crude 2-(1-Methylethyl)-1H-imidazol-4-amine into a small test tube.

-

Add the first candidate solvent dropwise (approximately 0.5 mL to start) at room temperature.

-

Agitate the mixture using a vortex mixer and observe the solubility. Record your observations in a table similar to Table 2.

-

If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a heating block or water bath to the boiling point of the solvent.

-

Continue to add the hot solvent dropwise until the solid dissolves completely. Note the approximate volume of solvent required.

-

Allow the solution to cool slowly to room temperature.

-

If crystals form, cool the test tube further in an ice-water bath for 15-20 minutes.

-

Observe the quantity and quality of the crystals formed.

-

Repeat this procedure for each candidate solvent listed in Table 1.

Table 1: Candidate Solvents for Screening

| Solvent | Polarity Index | Boiling Point (°C) | Notes |

| Water | 9.0 | 100 | High polarity, protic. |

| Methanol | 6.6 | 65 | Polar, protic. |

| Ethanol | 5.2 | 78 | Polar, protic. |

| Isopropanol | 4.3 | 82 | Moderately polar, protic. |

| Acetonitrile | 6.2 | 82 | Polar, aprotic. |

| Acetone | 5.1 | 56 | Polar, aprotic. |

| Ethyl Acetate | 4.4 | 77 | Moderately polar, aprotic. |

| Dichloromethane | 3.4 | 40 | Low polarity, aprotic. |

| Toluene | 2.4 | 111 | Non-polar, aromatic. |

| Hexane | 0.0 | 69 | Non-polar, aliphatic. |

Table 2: Example Solvent Screening Observation Log

| Solvent | Solubility at RT (25°C) | Solubility at Boiling | Crystal Formation on Cooling | Crystal Quality | Assessment |

| Water | Soluble | Very Soluble | None | - | Unsuitable (too soluble) |

| Methanol | Soluble | Very Soluble | None | - | Unsuitable (too soluble) |

| Ethanol | Sparingly Soluble | Soluble | Yes, good yield | Well-formed needles | Promising |

| Isopropanol | Sparingly Soluble | Soluble | Yes, moderate yield | Small needles | Promising |

| Acetonitrile | Sparingly Soluble | Soluble | Yes, good yield | Plates | Promising |

| Acetone | Insoluble | Sparingly Soluble | Low yield | - | Potentially suitable as anti-solvent |

| Ethyl Acetate | Insoluble | Sparingly Soluble | Low yield | - | Potentially suitable as anti-solvent |

| Dichloromethane | Insoluble | Insoluble | None | - | Unsuitable (insoluble) |

| Toluene | Insoluble | Insoluble | None | - | Unsuitable (insoluble) |

| Hexane | Insoluble | Insoluble | None | - | Unsuitable (insoluble) |

Stage 2: Two-Solvent System Evaluation (If Necessary)

If no single solvent provides optimal results (e.g., the compound is too soluble in one and insoluble in another), a two-solvent system can be employed. The ideal pair consists of a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.

Procedure:

-

Based on the results from Stage 1, select a "good" solvent (e.g., Ethanol) and a "bad" solvent (e.g., Acetone or Ethyl Acetate).

-

Dissolve the crude 2-(1-Methylethyl)-1H-imidazol-4-amine in a minimum amount of the hot "good" solvent.

-

While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

-

Add a few more drops of the hot "good" solvent until the solution becomes clear again.

-

Allow the solution to cool slowly to room temperature, and then in an ice-water bath.

-

Observe the formation and quality of the crystals.

Visualization of the Workflow

The following diagram illustrates the logical progression of the solvent selection process.

Caption: Workflow for Solvent Selection in Recrystallization.

Interpretation of Results and Final Selection

The ideal single solvent will demonstrate low solubility at room temperature and high solubility at its boiling point, leading to the formation of a significant amount of high-quality crystals upon cooling. If multiple solvents appear promising, consider factors such as boiling point (for ease of drying) and potential for co-crystallization with impurities.

For a two-solvent system, the goal is to achieve a fine-tuned solubility profile that allows for controlled crystallization. The optimal ratio of the two solvents will be determined by the experimental titration to the cloud point.

Once a promising solvent or solvent system is identified, a larger-scale recrystallization should be performed to confirm its efficacy and to obtain a purified sample for analysis (e.g., by melting point determination or HPLC) to confirm an increase in purity.

Conclusion

The selection of an appropriate solvent is a critical, empirically determined step in the purification of 2-(1-Methylethyl)-1H-imidazol-4-amine by recrystallization. By following the systematic approach outlined in this application note, researchers can efficiently screen a range of solvents, identify an optimal single-solvent or two-solvent system, and ultimately achieve a high-purity crystalline product. This methodical process not only enhances the efficiency of the purification but also provides a deeper understanding of the physicochemical properties of the target compound.

References

- University of Colorado, Boulder, Department of Chemistry and Biochemistry. (2004). Recrystallization. Online edition for students of organic chemistry lab courses.

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

Microwave-Assisted Synthesis of 2-Isopropyl-1H-imidazol-4-amine Dihydrochloride

Abstract

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 2-isopropyl-1H-imidazol-4-amine , isolated as its stable dihydrochloride salt. While 4-aminoimidazoles are historically challenging due to their inherent instability (susceptibility to oxidation and polymerization as free bases), this protocol leverages microwave irradiation to accelerate the construction of the imidazole core and the subsequent functional group transformations, minimizing exposure to degradative conditions. The synthetic strategy employs a modified Debus-Radziszewski assembly followed by a rapid regioselective nitration and catalytic transfer hydrogenation , reducing total reaction time from days to under one hour.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to bypass the handling of unstable

Strategic Logic

-

Core Construction: Rapid assembly of the 2-isopropylimidazole scaffold using a microwave-accelerated Debus-Radziszewski reaction.

-

Functionalization: Regioselective nitration at the C4/C5 position. The isopropyl group at C2 provides steric bulk, directing electrophilic substitution to the 4(5) position.

-

Reduction & Trapping: The 4-nitro group is reduced via microwave-assisted transfer hydrogenation. Crucially, the product is immediately trapped as the dihydrochloride salt to prevent oxidative degradation.

Figure 1: Retrosynthetic disconnection showing the three-step microwave-assisted pathway.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 2-Isopropyl-1H-imidazole

Objective: Rapid construction of the imidazole ring. Mechanism: Condensation of dicarbonyl (glyoxal) with aldehyde and ammonia source.

-

Reagents:

-

Isobutyraldehyde (10 mmol, 0.72 g)

-

Glyoxal (40% aq. solution, 10 mmol, 1.45 g)

-

Ammonium Acetate (22 mmol, 1.70 g)

-

Methanol (5 mL)

-

-

Equipment: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

Protocol:

-

In a 10 mL microwave process vial, dissolve ammonium acetate in methanol.

-

Add glyoxal solution, followed by isobutyraldehyde.

-

Seal the vial and irradiate using the following parameters:

-

Temperature: 120 °C

-

Time: 15 minutes

-

Pressure Limit: 15 bar

-

Stirring: High

-

-

Work-up: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated NaHCO₃ and extract with Ethyl Acetate (3 x 15 mL). Dry over Na₂SO₄ and concentrate.

-

Yield: Expect ~85-90% of a pale yellow oil/solid.

Step 2: Regioselective Nitration

Objective: Introduction of the nitrogen functionality at C4. Safety Note: Microwave heating of strong acids requires dedicated chemically resistant vessels and careful pressure monitoring.

-

Reagents:

-

2-Isopropyl-1H-imidazole (from Step 1, 5 mmol)

-

Conc. HNO₃ (65%, 2 mL)

-

Conc. H₂SO₄ (2 mL)

-

Protocol:

-

Cool the H₂SO₄ in an ice bath and slowly add the imidazole intermediate.

-

Dropwise add HNO₃ while maintaining temperature <10 °C.

-

Transfer to a microwave vial.

-

Irradiate:

-

Temperature: 100 °C

-

Time: 10 minutes

-

Power: Dynamic (Max 100W to prevent overshoot)

-

-

Work-up: Pour onto crushed ice. Neutralize carefully with NH₄OH to pH ~8. The yellow precipitate (2-isopropyl-4-nitroimidazole) is filtered, washed with cold water, and dried.

-

Yield: ~70-80%.

Step 3: Transfer Hydrogenation & Salt Formation

Objective: Reduction to the amine and immediate stabilization. Criticality: The free amine is unstable. Do not evaporate to dryness without acid present.

-

Reagents:

-

2-Isopropyl-4-nitroimidazole (2 mmol)

-

Ammonium Formate (10 mmol, H₂ source)

-

10% Pd/C (10 wt% loading)

-

Methanol (10 mL)

-

Trapping Agent: 4M HCl in Dioxane

-

Protocol:

-

Suspend nitroimidazole, ammonium formate, and Pd/C in methanol in a microwave vial.

-

Flush with Nitrogen/Argon.[1]

-

Irradiate:

-

Temperature: 80 °C

-

Time: 5 minutes

-

-

Filtration: Filter hot through a Celite pad to remove Pd/C. Wash with minimal MeOH.

-

Stabilization (Critical): Immediately add 4M HCl in Dioxane (2 mL) to the filtrate.

-

Isolation: Concentrate the solution to ~2 mL volume (do not dry completely). Add cold Diethyl Ether (20 mL) to precipitate the product.

-

Final Product: 2-Isopropyl-1H-imidazol-4-amine dihydrochloride (White to off-white hygroscopic solid). Store at -20°C under Argon.

Part 3: Optimization & Troubleshooting Guide

Reaction Parameter Matrix

The following table summarizes the optimization of the critical reduction step (Step 3), where yield and purity are most variable.

| Entry | H2 Source | Temp (°C) | Time (min) | Yield (%) | Observation |

| 1 | H2 Balloon | 25 | 240 (4h) | 65 | Slow, partial oxidation of product observed. |

| 2 | Ammonium Formate | 60 | 10 | 78 | Incomplete conversion. |

| 3 | Ammonium Formate | 80 | 5 | 92 | Full conversion, clean profile. |

| 4 | Hydrazine Hydrate | 100 | 5 | 50 | Formation of side products (azobenzenes). |

Troubleshooting Logic Flow

Use this decision tree to resolve common synthetic issues.

Figure 2: Troubleshooting logic for microwave-assisted imidazole synthesis.

Part 4: References

-

Microwave-Assisted Debus-Radziszewski Reaction:

-

Wolkenberg, S. E., et al. "Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation." Organic Letters, 2004.

-

-

Nitration of Imidazoles:

-

Sanders, D. P., et al. "High-Throughput Synthesis of Substituted Imidazoles." Journal of Combinatorial Chemistry, 2009. (Discusses regioselectivity in imidazole functionalization).

-

-

Transfer Hydrogenation in Microwave:

-

Polshettiwar, V., & Varma, R. S. "Microwave-assisted organic synthesis and transformations using benign reaction media."[2] Accounts of Chemical Research, 2008.

-

-

Stability of 4-Aminoimidazoles:

-

Cavalleri, B., et al. "Synthesis and biological activity of 4-aminoimidazoles." Journal of Medicinal Chemistry, 1973. (Foundational text on the instability and handling of the free base).

-

Sources

Functionalization strategies for the C4-amino group of 2-isopropylimidazole

An Application Guide to the Strategic Functionalization of the C4-Amino Group on 2-Isopropylimidazole

Authored by: A Senior Application Scientist

Introduction: The 2-Isopropylimidazole Scaffold in Modern Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions, particularly hydrogen bonding. The 2-isopropyl-4-aminoimidazole core, specifically, presents a versatile platform for library synthesis in drug discovery programs. The C4-exocyclic amino group is a key handle for chemical modification, allowing for the systematic modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, strategic functionalization at this position can introduce new pharmacophoric elements to optimize target binding affinity and selectivity.

This technical guide provides a comprehensive overview of robust and reproducible strategies for the functionalization of the C4-amino group of 2-isopropylimidazole. We will delve into four primary classes of transformations: N-acylation, N-alkylation, N-sulfonylation, and N-arylation. For each class, we will discuss the underlying chemical principles, provide detailed, field-tested protocols, and explain the causality behind experimental choices to empower researchers in their synthetic endeavors.

N-Acylation: Synthesis of Amide Derivatives

N-acylation is a fundamental and highly reliable transformation for converting the primary amino group into a stable amide linkage.[1] This reaction is widely employed to introduce diverse functionalities, explore structure-activity relationships (SAR), or to serve as a protecting group strategy.[2] The resulting amides are generally less basic than the parent amine and can act as hydrogen bond donors and acceptors, significantly influencing molecular interactions.

Causality and Experimental Rationale

The reaction proceeds via nucleophilic attack of the C4-amino group on an activated carboxylic acid derivative, typically an acyl chloride or anhydride. The choice of base is critical: a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation without competing with the primary amine. The solvent, often a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), is chosen for its ability to dissolve the starting materials and its inertness under the reaction conditions.

Workflow for N-Acylation

Caption: General workflow for the N-acylation of 2-isopropyl-4-aminoimidazole.

Protocol 1: N-Acetylation with Acetyl Chloride

Objective: To synthesize N-(2-isopropyl-1H-imidazol-4-yl)acetamide.

Materials:

-

2-isopropyl-4-aminoimidazole (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-isopropyl-4-aminoimidazole (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (approx. 0.1 M concentration).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add acetyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes. A precipitate (triethylamine hydrochloride) may form.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure amide.

| Reagent (R-COCl) | Base | Solvent | Typical Yield (%) |

| Acetyl chloride | TEA | DCM | 90-98 |

| Benzoyl chloride | DIPEA | THF | 85-95 |

| Isobutyryl chloride | TEA | DCM | 88-96 |

| Cyclopropanecarbonyl chloride | TEA | DCM | 85-92 |

N-Alkylation: Introducing Aliphatic Groups

N-alkylation introduces alkyl substituents to the amino group, a strategy often used to enhance metabolic stability, improve cell permeability, and explore new binding interactions.[3] Common methods include direct alkylation with alkyl halides and reductive amination.

Direct N-Alkylation with Alkyl Halides

Causality and Experimental Rationale: This method involves the Sₙ2 reaction between the nucleophilic C4-amino group and an alkyl halide. A significant challenge is controlling the extent of alkylation; over-alkylation to the tertiary amine is a common side reaction. Using a slight excess of the amine or carefully controlling stoichiometry can favor mono-alkylation. A robust base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to neutralize the hydrohalic acid byproduct.[4] Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are ideal for this reaction as they effectively solvate the carbonate base and promote the Sₙ2 mechanism.

Protocol 2: Mono-N-Alkylation with Benzyl Bromide

Objective: To synthesize N-benzyl-2-isopropyl-1H-imidazol-4-amine.

Materials:

-

2-isopropyl-4-aminoimidazole (1.0 eq)

-

Benzyl bromide (1.05 eq)

-

Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water & Brine

Procedure:

-

To a stirred suspension of 2-isopropyl-4-aminoimidazole (1.0 eq) and powdered K₂CO₃ (2.0 eq) in DMF (0.2 M), add benzyl bromide (1.05 eq) at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-12 hours. Monitor the reaction for the consumption of starting material and the formation of the mono-alkylated product by TLC/LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture thoroughly with ethyl acetate (3x).

-

Combine the organic extracts, wash with water and then brine to remove residual DMF.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to separate the desired mono-alkylated product from any di-alkylated byproduct and unreacted starting material.

Reductive Amination

Causality and Experimental Rationale: Reductive amination is a highly versatile and controllable method for mono-alkylation that avoids the over-alkylation issues seen with alkyl halides.[5] The reaction proceeds in two steps: first, the amine and an aldehyde or ketone condense to form an imine (or iminium ion) intermediate. Second, a selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), reduces the imine to the corresponding amine. STAB is often preferred as it is milder, less toxic than cyanoborohydride, and tolerant of mildly acidic conditions which can catalyze imine formation.

Workflow for Reductive Amination

Caption: General workflow for N-alkylation via reductive amination.

Protocol 3: Reductive Amination with Cyclohexanecarboxaldehyde

Objective: To synthesize N-(cyclohexylmethyl)-2-isopropyl-1H-imidazol-4-amine.

Materials:

-

2-isopropyl-4-aminoimidazole (1.0 eq)

-

Cyclohexanecarboxaldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, catalytic)

-

Saturated aqueous NaHCO₃

Procedure:

-

In a round-bottom flask, dissolve 2-isopropyl-4-aminoimidazole (1.0 eq) and cyclohexanecarboxaldehyde (1.1 eq) in DCE (0.1 M).

-

(Optional) Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition may cause slight effervescence.

-

Continue stirring at room temperature for 4-24 hours until the reaction is deemed complete by LC-MS analysis.

-

Slowly quench the reaction with saturated aqueous NaHCO₃ solution and stir for 15 minutes.

-

Extract the product with DCM or EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the residue using flash column chromatography to obtain the desired secondary amine.

N-Sulfonylation: Crafting Sulfonamide Moieties

The sulfonamide group is a cornerstone in medicinal chemistry, known for its role in antibacterial drugs and its ability to act as a potent hydrogen bond donor and mimic carboxylates. N-sulfonylation of the C4-amino group introduces this valuable functionality.[6]

Causality and Experimental Rationale

The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically conducted in the presence of a base to neutralize the HCl generated. Pyridine is an excellent choice as it serves as both a base and a solvent, and it can also act as a nucleophilic catalyst. For substrates sensitive to pyridine, a combination of a non-nucleophilic base (like TEA) and an inert solvent (like DCM) is a suitable alternative.[7]

Protocol 4: N-Tosylation with p-Toluenesulfonyl Chloride

Objective: To synthesize N-(2-isopropyl-1H-imidazol-4-yl)-4-methylbenzenesulfonamide.

Materials:

-

2-isopropyl-4-aminoimidazole (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

-

Pyridine, anhydrous

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve 2-isopropyl-4-aminoimidazole (1.0 eq) in anhydrous pyridine (0.2 M) in a flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (1.1 eq) in one portion.

-

Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

-

Monitor the reaction by TLC/LC-MS. Upon completion, pour the reaction mixture into ice-cold 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from ethanol/water) or flash column chromatography.

| Sulfonyl Chloride (R-SO₂Cl) | Base/Solvent | Typical Yield (%) |

| p-Toluenesulfonyl chloride | Pyridine | 80-90 |

| Methanesulfonyl chloride | TEA/DCM | 85-95 |

| 4-Nitrobenzenesulfonyl chloride | Pyridine | 75-88 |

| Dansyl chloride | TEA/DCM | 70-85 |

N-Arylation via C-N Cross-Coupling

Introducing an aryl or heteroaryl group onto the C4-amino position can profoundly impact a molecule's properties, often enhancing target affinity through π-stacking interactions or by positioning vectors for further functionalization. The Buchwald-Hartwig amination is the premier method for this transformation.[8]

Causality and Experimental Rationale

This palladium-catalyzed cross-coupling reaction forms a C(aryl)-N bond between an amine and an aryl halide (or triflate).[9] The catalytic cycle involves a palladium(0) species, which undergoes oxidative addition into the aryl halide bond. Subsequent coordination of the amine and deprotonation by a strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate) forms a palladium-amido complex. Reductive elimination from this complex yields the N-arylated product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is crucial for reaction efficiency, with bulky, electron-rich biarylphosphine ligands (like XPhos or RuPhos) being highly effective. Anhydrous, deoxygenated conditions are essential to prevent catalyst degradation.

Protocol 5: Buchwald-Hartwig N-Arylation with 4-Bromotoluene

Objective: To synthesize N-(4-methylphenyl)-2-isopropyl-1H-imidazol-4-amine.

Materials:

-

2-isopropyl-4-aminoimidazole (1.2 eq)

-

4-Bromotoluene (1.0 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2-5 mol%)

-

XPhos (4-10 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Toluene or Dioxane, anhydrous and deoxygenated

Procedure:

-

To a flame-dried Schlenk tube or microwave vial, add Pd₂(dba)₃ (e.g., 0.02 eq), XPhos (e.g., 0.04 eq), and sodium tert-butoxide (1.4 eq) under an inert atmosphere.

-

Add 4-bromotoluene (1.0 eq) and 2-isopropyl-4-aminoimidazole (1.2 eq).

-

Add anhydrous, deoxygenated toluene via syringe.

-

Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 8-24 hours.

-

Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with additional ethyl acetate.

-

Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the N-arylated product.

Conclusion

The C4-amino group of 2-isopropylimidazole is a highly tractable synthetic handle that provides access to a vast chemical space. The functionalization strategies outlined in this guide—N-acylation, N-alkylation, N-sulfonylation, and N-arylation—represent a core toolkit for medicinal chemists and drug development professionals. The detailed protocols and mechanistic rationales provided herein are designed to serve as a robust starting point for the synthesis of novel 2-isopropylimidazole derivatives, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds.

References

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). C–N Cross-Coupling Reactions: An Overview. Chemical Society Reviews, 45(15), 4268-4306.

-

Ma, D., Zhang, Y., Yao, J., Wu, S., & Zhang, F. (2003). Amino Acid Promoted CuI-Catalyzed C-N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles. Journal of the American Chemical Society, 120(49), 12459–12467.

-

Liang, Y., Zhang, X., & MacMillan, D. W. C. (2018). Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. Nature, 559(7712), 83–88.

-

Kovács, L., Gáti, T., & Kormos, A. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(5), 521.

-

Chevalot, I., Fargues, C., & Ioannou, I. (2020). N-acylation of L-amino Acids in Aqueous Media: Evaluation of the Catalytic Performances of Streptomyces Ambofaciens Aminoacylases. Enzyme and Microbial Technology, 138, 109536.

-

BenchChem. (2025). Application Notes and Protocols: Reactions of the Amino Group of Methyl 4-amino-2-isopropoxybenzoate. BenchChem Scientific Resources.

-

De Luca, L. (2006). N-alkylation of amines and their derivatives. Current Medicinal Chemistry, 13(1), 1-26.

-

BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. BenchChem Scientific Resources.

-

Shaveta, S., Mishra, A. K., & Singh, R. B. (2021). Synthesis and biological evaluation of novel 2-aminothiazole sulfonamides as potent biological agents. Scientific Reports, 11(1), 1-15.

-

O'Brien, Z. J., & Hoveyda, A. H. (2015). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 6(10), 5859-5864.

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. M. (2018). Sulfonylation of amino acid esters hydrochloride. Journal of the Iranian Chemical Society, 15(1), 127-133.

Sources

- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. C–N bond forming cross-coupling reactions: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Amino acid promoted CuI-catalyzed C-N bond formation between aryl halides and amines or N-containing heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-Methylethyl)-1H-imidazol-4-amine

Executive Summary

The synthesis of 2-(1-Methylethyl)-1H-imidazol-4-amine presents a specific challenge common to the 4-aminoimidazole class: extreme instability of the free amine . In its free base form, the electron-rich amino group at the 4-position facilitates rapid oxidation and polymerization, leading to dark "tars" and poor yields.

To maximize yield, the synthetic strategy must pivot from isolation to stabilization. This guide details the Nitro-Reduction Route , widely regarded as the most robust method for this derivative. The critical control point is the immediate trapping of the amine as a stable salt (typically hydrochloride) during the reduction phase.

Module 1: The "Golden Route" – Reductive Stabilization

The most reliable pathway involves the catalytic hydrogenation of 2-isopropyl-4-nitroimidazole . This precursor is stable and can be prepared via the nitration of commercially available 2-isopropylimidazole.

Reaction Logic & Causality

-

Precursor Selection: 2-Isopropyl-4-nitroimidazole is chosen because the nitro group is easily reduced under mild conditions that do not affect the imidazole ring.

-

In-Situ Trapping: The reduction is performed in the presence of acid (HCl). As the nitro group reduces to the amine (

), the acid immediately protonates it to the ammonium salt ( -

Solvent Choice: Methanol (MeOH) is used for its high solubility of both the nitro precursor and the resulting amine salt, ensuring homogenous kinetics.

Visualizing the Pathway

Caption: Figure 1. The stabilization pathway. Note the critical divergence at Step 2 where acid trapping prevents degradation.

Module 2: Detailed Experimental Protocol

Objective: Synthesize 2-isopropyl-4-aminoimidazole dihydrochloride on a 10g scale.

Reagents & Stoichiometry

| Reagent | Role | Equiv. | Notes |

| 2-Isopropyl-4-nitroimidazole | Substrate | 1.0 | Purity >98% essential. |

| 10% Pd/C | Catalyst | 10 wt% | 50% water-wet preferred to minimize ignition risk. |

| Methanol (Anhydrous) | Solvent | 10-15 vol | Degassed. |

| Conc. HCl (37%) | Trapping Agent | 2.2 - 2.5 | Excess ensures full protonation of imidazole ring + amine. |

| Hydrogen (H₂) | Reductant | 30-50 psi | Constant pressure. |

Step-by-Step Procedure

-

Preparation:

-

In a hydrogenation vessel (Parr shaker or autoclave), dissolve 2-isopropyl-4-nitroimidazole (10.0 g, 64.5 mmol) in Methanol (150 mL).

-

Crucial Step: Slowly add Concentrated HCl (12 mL, ~144 mmol). The solution may warm slightly; allow to cool to RT.

-

-

Catalyst Addition:

-

Under a stream of nitrogen (to prevent ignition), add 10% Pd/C (1.0 g).

-

-

Hydrogenation:

-

Seal the vessel.[1] Purge with Nitrogen (

) then Hydrogen ( -

Pressurize to 40 psi (2.7 bar) with H₂.

-

Shake/Stir vigorously at Room Temperature for 4–6 hours.

-

Monitoring: Monitor H₂ uptake. Reaction is complete when uptake ceases. TLC is difficult due to polarity; NMR of an aliquot (in D₂O) is best.

-

-

Workup (Anaerobic Priority):

-

Filter the catalyst through a pad of Celite under an inert atmosphere (Nitrogen blanket) if possible.

-

Note: Do not neutralize! The free base is unstable.

-

Concentrate the filtrate in vacuo at

to dryness.

-

-

Isolation:

-

The residue will be a hygroscopic solid (the dihydrochloride salt).

-

Triturate with cold Diethyl Ether or Acetonitrile to remove non-polar impurities.

-

Filter and dry under high vacuum.

-

Module 3: Troubleshooting & Optimization (Q&A)

This section addresses specific failure modes reported by users.

Q1: My product turns black/dark brown immediately after filtering the catalyst. Why?

Diagnosis: Oxidative polymerization of the free amine. Root Cause: Insufficient acid was used, or the workup inadvertently neutralized the solution. Solution:

-

Immediate Action: Re-acidify with methanolic HCl immediately.

-

Protocol Adjustment: Ensure you are using at least 2.2 equivalents of HCl. The imidazole ring itself is basic (

), and the new amine is also basic. You need enough acid to protonate both sites to ensure the electron density is locked down. -

Reference: 4-aminoimidazoles are notoriously unstable in air as free bases [1].

Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst poisoning or mass transfer limitation. Root Cause:

-

Sulfur Contamination: If the precursor was made via a method involving sulfur reagents (e.g., thiourea), trace sulfur will kill the Pd catalyst.

-

HCl Inhibition: While HCl is necessary, massive excess can sometimes slow kinetics by protonating the substrate too heavily, making it less adsorbed to the catalyst. Solution:

-

Purify Precursor: Recrystallize the nitro-imidazole from water/ethanol before reduction.

-

Pressure: Increase H₂ pressure to 60 psi.

-

Temperature: Warm slightly to 35-40°C (do not exceed 50°C to avoid degradation).

Q3: I see a "dimer" impurity in the Mass Spec (M+ = 2x - H).

Diagnosis: Azo-coupling or condensation.

Root Cause: Intermediate hydroxylamine (

-

Increase Agitation: Hydrogenation is diffusion-controlled. Higher stir rates keep the H₂ concentration high, pushing the reaction quickly past the unstable intermediates.

-

Fresh Catalyst: Ensure the catalyst is active to drive the reduction rapidly to the amine.

Q4: Can I use Transfer Hydrogenation (e.g., Formate/Pd) instead of H₂ gas?